molecular formula C24H23NO8 B11140560 3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid

3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid

Cat. No.: B11140560
M. Wt: 453.4 g/mol
InChI Key: QZSZJGZMMPGJSP-UHFFFAOYSA-N
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Description

3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzo[b][1,4]dioxepin ring, a chromenone moiety, and an acetamido group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid typically involves multi-step organic reactions. One common approach includes the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin with 2-methyl-4-oxo-4H-chromen-7-yl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts and green chemistry principles is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

Major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid lies in its combination of structural elements, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C24H23NO8

Molecular Weight

453.4 g/mol

IUPAC Name

3-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C24H23NO8/c1-14-23(15-3-6-18-20(11-15)31-10-2-9-30-18)24(29)17-5-4-16(12-19(17)33-14)32-13-21(26)25-8-7-22(27)28/h3-6,11-12H,2,7-10,13H2,1H3,(H,25,26)(H,27,28)

InChI Key

QZSZJGZMMPGJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCC(=O)O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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